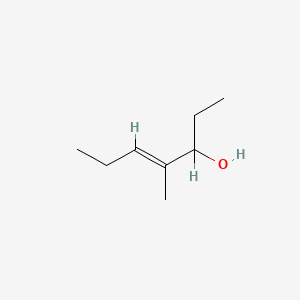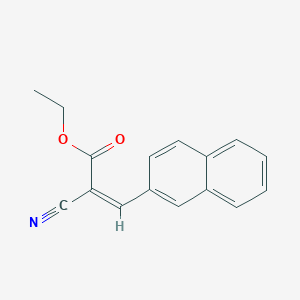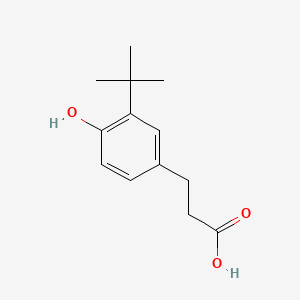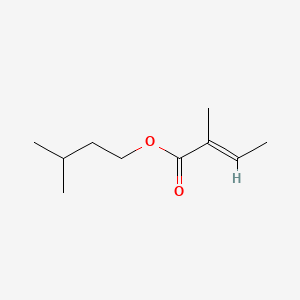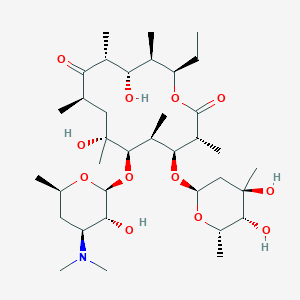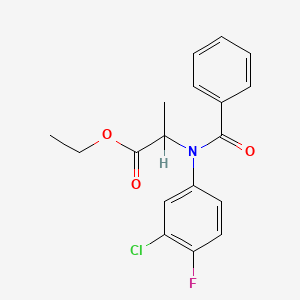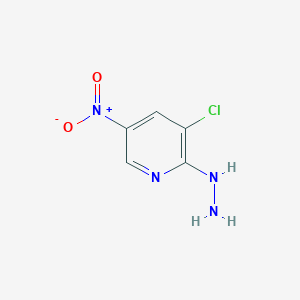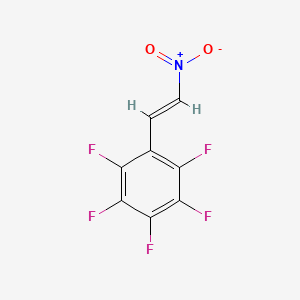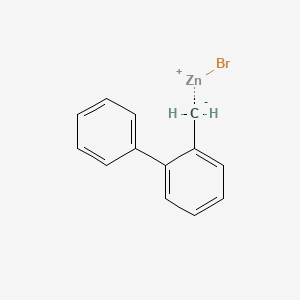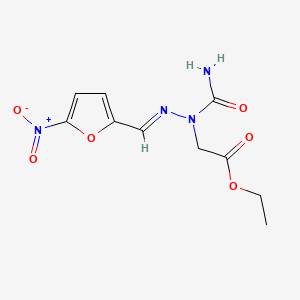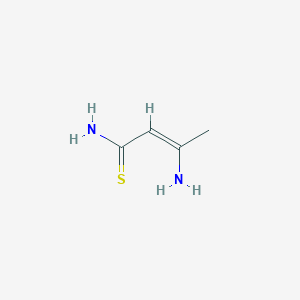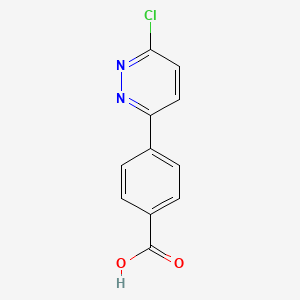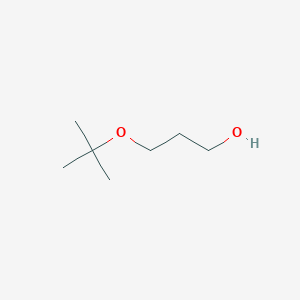
3-terc-Butoxi-1-propanol
Descripción general
Descripción
3-tert-Butyloxy-1-propanol: is an organic compound with the molecular formula C7H16O2 . It is a type of alcohol where the hydroxyl group is bonded to a carbon atom that is part of a tert-butyl group. This compound is known for its use in various chemical reactions and its applications in different fields of scientific research .
Aplicaciones Científicas De Investigación
3-tert-Butyloxy-1-propanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of metabolic pathways involving alcohols.
Medicine: The compound may be used in the development of pharmaceuticals.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-tert-Butyloxy-1-propanol can be synthesized through the reaction of trimethylene oxide with tert-butanol . The reaction typically involves the use of an acid catalyst to facilitate the opening of the epoxide ring in trimethylene oxide, allowing the tert-butyl group to attach to the propanol chain .
Industrial Production Methods: In industrial settings, the production of 3-tert-Butyloxy-1-propanol may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often includes controlling the temperature, pressure, and concentration of reactants.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 3-tert-Butyloxy-1-propanol can undergo oxidation reactions where the hydroxyl group is converted to a carbonyl group, forming ketones or aldehydes.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction: The compound can be reduced to form alkanes or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Reagents such as hydrogen halides (HX) can be used for substitution reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed:
Oxidation: Ketones or aldehydes.
Substitution: Halogenated compounds.
Reduction: Alkanes or other reduced forms of the original compound.
Mecanismo De Acción
The mechanism of action of 3-tert-Butyloxy-1-propanol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. The tert-butyl group provides steric hindrance, affecting the compound’s overall reactivity and interaction with other molecules .
Comparación Con Compuestos Similares
1-Propanol: A primary alcohol with a simpler structure.
2-Propanol (Isopropanol): A secondary alcohol with different reactivity.
tert-Butanol: A tertiary alcohol with a similar tert-butyl group but different overall structure.
Uniqueness: 3-tert-Butyloxy-1-propanol is unique due to the presence of both a tert-butyl group and a hydroxyl group on the same molecule. This combination provides distinct steric and electronic properties, making it useful in specific chemical reactions and applications .
Propiedades
IUPAC Name |
3-[(2-methylpropan-2-yl)oxy]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O2/c1-7(2,3)9-6-4-5-8/h8H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHTWMSKPKHLXPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00407858 | |
| Record name | 3-tert-Butyloxy-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00407858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80783-53-5 | |
| Record name | 3-(1,1-Dimethylethoxy)-1-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80783-53-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-tert-Butyloxy-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00407858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


